molecular formula C13H25ClN2O2 B2888430 tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride CAS No. 2174001-75-1

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride

Cat. No. B2888430
CAS RN: 2174001-75-1
M. Wt: 276.81
InChI Key: MUFNLKMDPAZJNU-UHFFFAOYSA-N
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Description

“tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride” is a chemical compound with a complex structure . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . The InChI code for this compound is provided in the references .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The exact details of these reactions are beyond the scope of this analysis.

Scientific Research Applications

Environmental Degradation and Water Treatment The decomposition of methyl tert-butyl ether (MTBE), closely related to the compound , has been extensively researched due to its widespread use as a gasoline oxygenate and subsequent environmental concerns. Research demonstrates the feasibility of applying radio frequency (RF) plasma reactors for the effective decomposition and conversion of MTBE, highlighting a novel method for mitigating environmental pollution (L. Hsieh et al., 2011).

Biodegradation and Remediation Studies on the biodegradation of MTBE, a compound related to tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride, indicate that under specific conditions, it is amenable to bioremediation. Evidence suggests that many species from diverse microbial genera can consume MTBE either as a sole carbon source or as a cometabolite, under both aerobic and anaerobic conditions. This finding opens avenues for utilizing biological methods in the remediation of environments contaminated by similar compounds (S. Fiorenza & H. Rifai, 2003).

Adsorption Techniques for Environmental Cleanup The removal of MTBE from aqueous solutions through adsorption has been rigorously analyzed, providing insights into the potential for addressing pollutants similar to this compound. Various adsorbents, including granular activated carbon, minerals, resins, and composites, have been studied for their efficacy in eliminating MTBE, suggesting parallel strategies for mitigating water pollution caused by related compounds (M. Vakili et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. Precautionary measures include seeking medical advice if you feel unwell .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on improving the synthesis process and exploring the biological activities of this compound .

properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9;/h9-11,14H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNLKMDPAZJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174001-75-1
Record name tert-butyl N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylcarbamate hydrochloride
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